2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
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Description
2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C18H19FN4O4S and its molecular weight is 406.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis and spectral analysis of compounds bearing the 1,3,4-oxadiazole moiety, which includes a range of derivatives synthesized for potential biological activities. For example, Khalid et al. (2016) detailed the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, which were evaluated for their enzyme inhibition capabilities and ligand-binding affinities through molecular docking studies (Khalid et al., 2016). Similarly, the synthesis and anti-bacterial study of N-substituted derivatives of these compounds were explored, showing moderate to high activity against different bacterial strains (Khalid et al., 2016).
Biological Evaluation and Potential Applications
Several studies have investigated the biological activities of 1,3,4-oxadiazole derivatives, revealing a wide range of potential applications:
Antibacterial and Antifungal Agents : Research has demonstrated that certain derivatives exhibit significant antibacterial and antifungal activities, suggesting their potential as novel antimicrobial agents. For instance, compounds with the 1,3,4-oxadiazole moiety have been shown to possess good antibacterial activities against rice bacterial leaf blight (Shi et al., 2015).
Anticancer Agents : The exploration of 1,3,4-oxadiazole derivatives as anticancer agents has yielded promising results. Derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole moiety have been evaluated for their anticancer potential, showing strong activity against various cancer cell lines (Rehman et al., 2018).
Chemical Characterization and Analysis Tools : Compounds with the 1,3,4-oxadiazole structure have also been developed as fluorescence tagging reagents for carboxylic acids in high-performance liquid chromatography, highlighting their utility in analytical chemistry (Toyo’oka et al., 1991).
Properties
IUPAC Name |
2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O4S/c1-11-16(12(2)27-22-11)28(24,25)23-9-7-14(8-10-23)18-21-20-17(26-18)13-3-5-15(19)6-4-13/h3-6,14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGDKKYNIDEWOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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